6-Methoxycinnoline 6-Methoxycinnoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC17470782
InChI: InChI=1S/C9H8N2O/c1-12-8-2-3-9-7(6-8)4-5-10-11-9/h2-6H,1H3
SMILES:
Molecular Formula: C9H8N2O
Molecular Weight: 160.17 g/mol

6-Methoxycinnoline

CAS No.:

Cat. No.: VC17470782

Molecular Formula: C9H8N2O

Molecular Weight: 160.17 g/mol

* For research use only. Not for human or veterinary use.

6-Methoxycinnoline -

Specification

Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
IUPAC Name 6-methoxycinnoline
Standard InChI InChI=1S/C9H8N2O/c1-12-8-2-3-9-7(6-8)4-5-10-11-9/h2-6H,1H3
Standard InChI Key ZIZYSKVMWOOJHX-UHFFFAOYSA-N
Canonical SMILES COC1=CC2=C(C=C1)N=NC=C2

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

6-Methoxyquinoline belongs to the quinoline family, featuring a bicyclic structure comprising a benzene ring fused to a pyridine ring. The methoxy (–OCH₃) substituent at the sixth position introduces electronic and steric effects that influence its reactivity and intermolecular interactions. The compound’s InChI key (HFDLDPJYCIEXJP-UHFFFAOYSA-N) and SMILES notation (COC1=CC2=C(C=C1)N=CC=C2) provide precise representations of its atomic connectivity .

Table 1: Key Chemical Identifiers of 6-Methoxyquinoline

PropertyValue
CAS Number5263-87-6
Molecular FormulaC10H9NO\text{C}_{10}\text{H}_{9}\text{NO}
Molecular Weight159.19 g/mol
Boiling Point295.3°C at 760 mmHg
Melting Point18–20°C
Density1.1 g/cm³
LogP (Partition Coefficient)2.17
Water SolubilityInsoluble

These properties are critical for predicting its behavior in synthetic and applied contexts .

Spectroscopic and Thermodynamic Data

The compound’s purity (98% as per commercial specifications) and spectral fingerprints (e.g., NMR, IR) ensure its reliability in research. Its vapor pressure at 25°C is negligible (0.0±0.6 mmHg), and the refractive index is 1.611, which aids in purity assessment during synthesis . Differential scanning calorimetry (DSC) studies confirm its thermal stability, with decomposition occurring above 110°C .

Synthetic Methodologies

Conventional Synthesis Routes

6-Methoxyquinoline is typically synthesized via cyclization reactions or functionalization of pre-existing quinoline derivatives. A notable method involves the transition metal-catalyzed coupling of 4-methoxyaniline with 1,3-propylene glycol under oxygenated conditions. This green chemistry approach, developed by researchers at the Lanzhou Institute of Chemical Physics, achieves a 72% yield at 150°C over 12 hours .

Reaction Scheme:

4-Methoxyaniline+1,3-Propylene GlycolTransition Metal Catalyst6-Methoxyquinoline\text{4-Methoxyaniline} + \text{1,3-Propylene Glycol} \xrightarrow{\text{Transition Metal Catalyst}} \text{6-Methoxyquinoline}

The use of co-catalysts (I and II) enhances reaction efficiency, though their identities remain proprietary .

Optimization and Scalability

Industrial-scale production (e.g., by Thermo Scientific Chemicals) employs glass bottle packaging for 25 g and 100 g quantities, priced at 117.59 EUR and 243.21 EUR, respectively . Modifications to reaction conditions, such as solvent selection (e.g., 1,3-propylene glycol) and temperature control, are pivotal for minimizing byproducts and improving yield .

Applications in Materials Science and Biochemistry

Liquid Crystalline Materials

6-Methoxyquinoline derivatives exhibit mesomorphic properties, forming nematic phases essential for liquid crystal displays (LCDs). A 2015 study synthesized 2-(6-alkoxynaphthalen-2-yl)-6-methoxyquinolines, which demonstrated stable nematic behavior over wide temperature ranges. Polarized optical microscopy and DSC confirmed their phase transitions, highlighting their potential in optoelectronic devices .

Biochemical Research

As a biochemical reagent, 6-methoxyquinoline serves as a precursor for fluorescent probes. For instance, ratiometric fluorescence imaging utilizing quinoline derivatives enables precise measurement of chloride ion concentrations in cellular environments, aiding studies on ischemic heart disease .

Recent Advances and Future Directions

Environmental Chemistry

Studies on Setschenow constants for N-heteroaromatics in saline solutions have utilized 6-methoxyquinoline to model solute-solvent interactions, informing pollution mitigation strategies .

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